![molecular formula C25H29FN2O2 B249041 3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine, commonly known as BMS-986169, is a novel small molecule drug candidate that has been developed for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
BMS-986169 exerts its pharmacological effects by inhibiting the activity of several enzymes and signaling pathways involved in inflammation and cancer. It acts as a potent inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a critical role in the regulation of inflammation and immune responses. By inhibiting PDE4, BMS-986169 reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
Biochemical and Physiological Effects:
BMS-986169 has been shown to exhibit several biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMS-986169 is its potent anti-inflammatory and anti-tumor activities, which make it a promising candidate for the treatment of various diseases. However, one of the major limitations of BMS-986169 is its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the development and application of BMS-986169. One of the major areas of research is to improve the solubility and bioavailability of BMS-986169, which may enhance its effectiveness in vivo. Another area of research is to investigate the potential therapeutic applications of BMS-986169 in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms of action of BMS-986169 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
BMS-986169 is synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base to form 1-(4-fluorobenzoyl)piperidine. The second step involves the reaction of 1-(4-fluorobenzoyl)piperidine with benzyl chloride in the presence of a base to form 1-(4-fluorobenzoyl)-3-benzylpiperidine. The final step involves the reaction of 1-(4-fluorobenzoyl)-3-benzylpiperidine with piperidine-4-carboxylic acid in the presence of a coupling agent to form BMS-986169.
Applications De Recherche Scientifique
BMS-986169 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated that BMS-986169 exhibits potent anti-inflammatory and anti-tumor activities by inhibiting the activity of various enzymes and signaling pathways involved in these diseases.
Propriétés
Nom du produit |
3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine |
|---|---|
Formule moléculaire |
C25H29FN2O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H29FN2O2/c26-23-10-8-21(9-11-23)24(29)28-14-4-7-22(18-28)25(30)27-15-12-20(13-16-27)17-19-5-2-1-3-6-19/h1-3,5-6,8-11,20,22H,4,7,12-18H2 |
Clé InChI |
CJIIHUZNSGYWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)
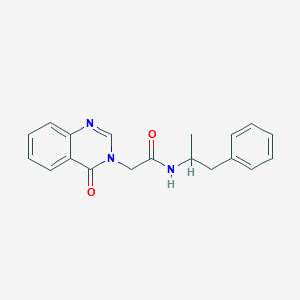
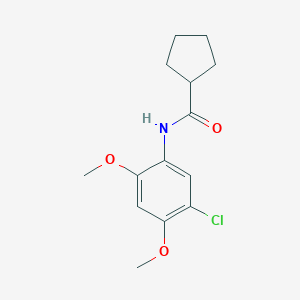
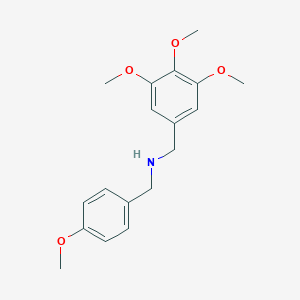
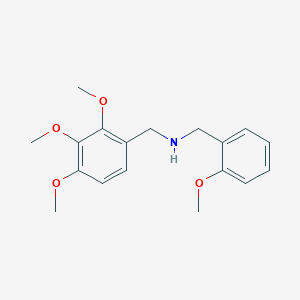
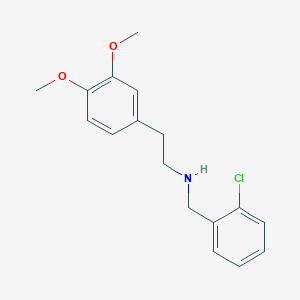
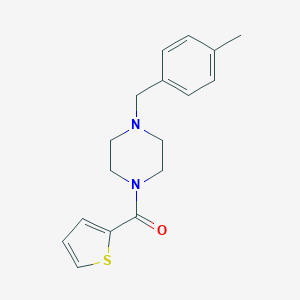
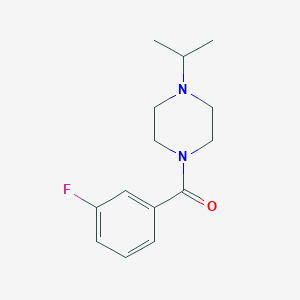
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)